1-Oxa-8-azaspiro[4.5]decane-3-methanol
Overview
Description
1-Oxa-8-azaspiro[4.5]decane-3-methanol is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings.
Biochemical Analysis
Biochemical Properties
1-Oxa-8-azaspiro[4.5]decane-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aliphatic amines, which are involved in numerous metabolic processes . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their function. This binding can lead to changes in the conformation of the target molecules, affecting their activity and downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the metabolism of aliphatic amines, leading to changes in the levels of these metabolites . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-3-methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions include the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Oxa-8-azaspiro[4.5]decane-3-methanol undergoes various chemical reactions, including:
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-3-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decane-3-methanol can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decane: Known for its biological activity and use in drug discovery.
2,7-Diazaspiro[4.5]decane: Another spirocyclic compound with applications in medicinal chemistry.
2-Oxa-7-azaspiro[4.4]nonane: Used in the synthesis of biologically active molecules.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields .
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXRSGCZNEXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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